yadanziolide A

概要

説明

ヤダンジオライドAは、薬効で知られるブルース・ジャバニカの天然誘導体です。この化合物は、強力な抗ウイルス活性と抗がん活性を持つことから注目を集めています。 がん細胞の増殖を阻害し、アポトーシスを誘導する効果が期待されており、がん治療の候補として期待されています .

2. 製法

合成経路と反応条件: ヤダンジオライドAは、主にブルース・ジャバニカの乾燥種子から単離されます。抽出工程には、溶媒抽出、クロマトグラフィー、結晶化などのいくつかの段階が含まれます。 ヤダンジオライドAの具体的な合成経路と反応条件は、現在も研究開発中で、化合物の収率と純度を最適化する研究が進められています .

工業生産方法: 現在、ヤダンジオライドAの大規模な工業生産方法は確立されていません。この化合物は、主に科学的研究のために研究室で生産されています。合成化学の将来的な進歩により、工業規模での生産が可能になるかもしれません。

準備方法

Synthetic Routes and Reaction Conditions: Yadanziolide A is primarily isolated from the dried seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific synthetic routes and reaction conditions for this compound are still under research and development, with ongoing studies aimed at optimizing the yield and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. Future advancements in synthetic chemistry may pave the way for industrial-scale production.

化学反応の分析

反応の種類: ヤダンジオライドAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その生物活性を高め、安定性を向上させるために重要です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化反応やアルキル化反応は、ハロゲンやハロゲン化アルキルなどの試薬を使用して行われます。

主要な生成物: これらの反応から生成される主要な生成物には、薬理学的特性が強化されたヤダンジオライドAの誘導体が含まれます。 これらの誘導体は、潜在的な治療用途について研究されています .

4. 科学研究での応用

ヤダンジオライドAは、幅広い科学研究で応用されています。

化学: セスキテルペンラクトンとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: がん細胞の増殖を阻害し、アポトーシスを誘導する役割について調査されています。

医学: 肝臓がんやその他の悪性腫瘍の治療薬として、潜在的な治療薬として研究されています。

科学的研究の応用

Overview

Yadanziolide A is recognized for its potent antiviral and anticancer effects, making it a candidate for therapeutic applications. Its mechanism of action involves targeting specific biochemical pathways, which has been the subject of numerous studies.

Anticancer Applications

Mechanism of Action:

this compound has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. Specifically, it targets the TNF-α/STAT3 pathway , leading to the inhibition of STAT3 and JAK2 phosphorylation, which are critical in cancer progression.

In Vitro Studies:

- In liver cancer cell lines, this compound exhibited dose-dependent cytotoxicity , significantly reducing cell viability and inducing apoptosis at effective concentrations .

- It also inhibited cancer cell migration and invasion, showcasing its potential as an anti-metastatic agent .

In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth and improved health markers, indicating its effectiveness in vivo .

- The compound's administration resulted in a significant reduction in liver damage associated with tumor growth .

Antiviral Applications

This compound has shown promising results against various viral infections, particularly:

Tobacco Mosaic Virus (TMV):

- The compound demonstrated strong antiviral activity against TMV with an IC50 value of 5.5 μM, indicating its potential as a model compound for studying antiviral agents.

SARS-CoV-2:

- Recent studies have highlighted this compound's efficacy in inhibiting the replication of SARS-CoV-2. It has been proposed as a candidate for developing antiviral drugs against this novel coronavirus, providing a new avenue for treatment strategies .

Biochemical Properties

This compound's biochemical characteristics contribute to its applications in both research and industry:

Chemical Reactions:

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance biological activity and stability. Common reagents include:

- Oxidation: Potassium permanganate

- Reduction: Sodium borohydride

- Substitution: Halogenation using halogens.

作用機序

ヤダンジオライドAは、特定の分子経路を標的にして効果を発揮します。細胞生存と増殖に関与する重要なタンパク質であるSTAT3とJAK2のリン酸化を阻害します。これらの経路をブロックすることで、ヤダンジオライドAはアポトーシスを誘導し、腫瘍の増殖を抑制します。 この機序は、有効な抗がん剤としての可能性を示しています .

類似の化合物:

- ブルセオシドA

- ブルセオシドB

- ブルセオシドC

比較: ヤダンジオライドAは、強力な抗がん活性と抗ウイルス活性を持つことで際立っています。ブルセオシドA、B、Cなどの類似の化合物も生物活性を持っていますが、ヤダンジオライドAはがん細胞の増殖を阻害し、アポトーシスを誘導する上で優れた効果を示しています。 独自の作用機序と高い効力は、さらなる研究開発の有望な候補となっています .

類似化合物との比較

- Bruceoside A

- Bruceoside B

- Bruceoside C

Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .

生物活性

Yadanziolide A (Y-A) is a natural compound derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article provides an overview of the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

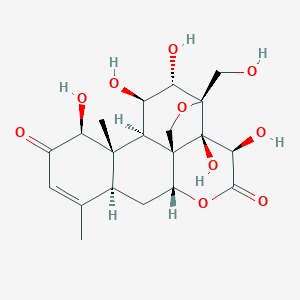

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure. Its molecular formula is C₁₈H₂₄O₃, which contributes to its diverse biological activities. The compound's structural complexity allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

In Vitro Studies

This compound has demonstrated potent anticancer effects across several cancer cell lines, including liver, breast, and lung cancers. Key findings from recent studies include:

- Cytotoxic Effects : Y-A exhibits dose-dependent cytotoxicity against liver cancer cells (HepG2 and LM-3), significantly inhibiting cell proliferation and inducing apoptosis at concentrations as low as 0.1 μM .

- Mechanism of Action : The compound primarily targets the TNF-α/STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 and JAK2, leading to the activation of apoptotic pathways and suppression of tumor growth .

In Vivo Studies

In animal models, this compound has shown promising results in inhibiting tumor growth:

- Tumor Growth Suppression : Mice treated with Y-A (2 mg/kg/day) exhibited significant reductions in tumor size compared to control groups after two weeks .

- Liver Protection : Histological analysis revealed that Y-A treatment reduced liver damage associated with tumor growth, indicating its potential as a hepatoprotective agent during cancer therapy .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other compounds derived from Brucea javanica and similar natural products.

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Yadanziolide B | Brucea javanica | Antiviral | Similar structure but different functional groups |

| Artemisinin | Artemisia annua | Antimalarial | Contains an endoperoxide bridge crucial for activity |

| Costunolide | Saussurea costus | Anti-inflammatory, Anticancer | Exhibits different anti-cancer mechanisms |

| Parthenolide | Tanacetum parthenium | Anti-inflammatory | Known for inhibiting NF-kB signaling pathway |

Case Studies

Recent studies have explored the efficacy of this compound in various cancer types:

- Liver Cancer : A study demonstrated that Y-A effectively reduced tumor volume in liver cancer models by inducing apoptosis through the JAK-STAT pathway .

- Breast Cancer : Preliminary investigations suggest that Y-A may also inhibit proliferation in breast cancer cell lines, although further research is needed to establish its efficacy and mechanisms in this context.

特性

IUPAC Name |

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-JVDXBALSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。